2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide has been identified as a potential inhibitor of necroptosis. [] It is proposed to act by directly interacting with RIPK1, a key protein kinase involved in the necroptotic signaling pathway. [] This interaction inhibits both the phosphorylation and subsequent oligomerization of MLKL, another protein essential for necroptosis execution. [] The compound's specific binding to RIPK1 has been supported by both small interfering RNA (siRNA) knockdown experiments and drug affinity responsive target stability assays. [] Additionally, molecular dynamics (MD) simulations suggest direct interaction between the compound and RIPK1, further supporting its role as a RIPK1 inhibitor. [] Importantly, research indicates that 2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide specifically targets the necroptosis pathway and does not appear to impact other cell death mechanisms like apoptosis or NF-κB activation. []
The primary application of 2-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide identified in the research is as a tool for studying and potentially treating diseases involving necroptosis. [] Necroptosis is a form of regulated cell death implicated in various pathological conditions, including ischemia/reperfusion injury, myocardial infarction, atherosclerosis, and inflammatory bowel diseases. [] The compound's ability to selectively inhibit necroptosis makes it a promising candidate for developing therapies for these diseases.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9